Home > Products > Screening Compounds P129306 > Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate
Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate - 122665-86-5

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate

Catalog Number: EVT-409022
CAS Number: 122665-86-5
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate has garnered attention in the field of organic chemistry due to its potential applications in various domains such as pharmaceuticals and material science. While the specific compound is not directly reported in the provided papers, similar ethyl cyanoacetate derivatives have been synthesized and studied for their unique properties and applications. These derivatives serve as key intermediates in the synthesis of various biologically active molecules and have been explored for their antitumor activities and as reagents in peptide synthesis.

Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate

Compound Description: This compound features a benzyl group at the 3-position of the phthalazinone core and a difluoroacetate group at the 2-position of the ethyl ester side chain []. Its crystal structure has been reported, providing insights into its conformational preferences [].

Relevance: This compound shares the core phthalazinone structure and the ethyl ester side chain with Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate. The key difference lies in the substituents at the 3-position of phthalazinone (benzyl vs. cyanomethyl) and the presence of fluorine atoms in the difluoroacetate group [].

(E)-N-(2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)ethyl)benzamide

Compound Description: This compound is investigated for its potential in preventing and treating neurodegenerative diseases. It exhibits the ability to suppress Aβ decomposition, making it a candidate for Alzheimer's disease treatment [].

Relevance: This compound, similar to Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate, contains the 3,4-dihydrophthalazin-1-yl fragment as a core structural element []. This shared fragment suggests a potential link in their chemical properties and biological activities.

Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate

Compound Description: This compound incorporates a sulfur atom linking the ethyl acetate group to the quinazoline core []. The quinazoline and phenyl rings in the molecule are nearly perpendicular, as revealed by its crystal structure [].

Relevance: This compound is structurally analogous to Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate, belonging to the broader category of heterocyclic compounds with an ethyl acetate side chain. The difference lies in the presence of a quinazoline core and a sulfur linker in this compound, compared to the phthalazine core in the main compound [].

3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid

Compound Description: This compound, known as CP-73,850 (zopolrestat), acts as an aldose reductase inhibitor []. It is synthesized via a condensation reaction involving a 14C-labeled intermediate [].

Relevance: This compound shares the 3,4-dihydro-4-oxo-phthalazine substructure with Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate []. The presence of this common substructure suggests potential similarities in their chemical properties and potential biological activities.

Applications in Various Fields

Pharmaceutical Applications

The antitumor activity of ethyl cyanoacetate derivatives is of particular interest in the pharmaceutical industry. The study of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate revealed its ability to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an antitumor agent2. This highlights the importance of such compounds in the development of new therapeutic agents.

Peptide Synthesis

In the field of peptide synthesis, the modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, has been shown to facilitate the formation of peptide bonds without racemization, which is crucial for the production of enantiomerically pure peptides1. This application is significant for the synthesis of peptides and proteins with high specificity and activity.

Material Science

While not directly mentioned in the provided papers, ethyl cyanoacetate derivatives are often used in material science for the synthesis of organic compounds that can serve as intermediates in the production of polymers, dyes, and other materials with specific properties.

Source and Classification

This compound can be synthesized through various chemical routes, primarily involving the reaction of phthalazin derivatives with cyanomethylation agents. Phthalazin derivatives are classified under heterocyclic compounds due to the presence of nitrogen atoms in their ring structure. Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate is often explored for its pharmacological properties, particularly in the context of enzyme inhibition and anti-inflammatory activities.

Synthesis Analysis

The synthesis of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate can be accomplished through several routes:

  1. Route 1:
    • The compound is synthesized by reacting 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester with 2-chloroacetonitrile in the presence of potassium tert-butoxide in dimethylformamide (DMF). This reaction leads to the formation of an intermediate which is then cyclized with 2-amino-4-(trifluoromethyl)thiophenol under reflux conditions in ethanol.
    • Parameters: The reaction typically requires controlled temperature and an inert atmosphere to prevent moisture interference.
  2. Route 2:
    • Involves cyclization using 4-chloro-3-nitrobenzotrifluoride in hot DMF saturated with hydrogen sulfide.
    • Parameters: Careful monitoring of temperature and pressure is necessary to ensure optimal yield.
  3. Route 3:
    • This method employs phthalazine and aqueous formaldehyde to yield a hydroxymethyl derivative, which is subsequently treated with phosphorus tribromide followed by potassium cyanide to produce the final product.
    • Parameters: The use of solvents like acetone and water in specific ratios is crucial for achieving the desired reactivity.
Molecular Structure Analysis

The molecular structure of Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate can be described as follows:

  • Molecular Formula: C14H14N2O3
  • Molecular Weight: Approximately 258.28 g/mol
  • The structure features a phthalazin core with a cyanomethyl group and an ethyl acetate moiety attached. The presence of the carbonyl group contributes to its reactivity.

Structural Characteristics

The compound exhibits a planar configuration due to resonance stabilization within the phthalazine ring system. The dihedral angles between substituents influence its biological activity and solubility.

Chemical Reactions Analysis

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate participates in various chemical reactions:

  1. Oxidation:
    • The compound can undergo oxidation leading to the formation of various oxidative metabolites which may exhibit different biological activities.
  2. Reduction:
    • Reduction reactions can convert this compound into alcohol derivatives, potentially altering its pharmacological profile.
  3. Substitution Reactions:
    • Nucleophilic substitution reactions can occur at the cyanomethyl group, allowing for further functionalization and derivatization.

These reactions are significant for modifying the compound's properties for specific applications in drug development.

Mechanism of Action

The mechanism of action for Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate primarily involves inhibition of specific enzymes within metabolic pathways:

  • Aldose Reductase Inhibition:
    • This compound has been shown to inhibit aldose reductase, an enzyme involved in glucose metabolism through the polyol pathway. By inhibiting this enzyme, it prevents the conversion of glucose into sorbitol, thereby reducing osmotic stress on cells.

Molecular Targets

The main molecular targets include aldose reductase and potentially other related enzymes that participate in glucose metabolism, making it relevant for conditions such as diabetic complications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary but typically falls within a defined range based on structural characteristics.
  • pKa Value: The predicted pKa value is approximately 3.19, indicating its acidic nature.

These properties are essential for understanding how the compound behaves under different conditions and its potential interactions with biological systems.

Applications

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate has several scientific applications:

  1. Pharmaceutical Development:
    • It serves as a scaffold for developing new drugs targeting metabolic disorders and conditions related to oxidative stress.
  2. Biological Research:
    • Used in studies investigating enzyme inhibition mechanisms and metabolic pathways related to diabetes and other diseases.
  3. Synthetic Chemistry:
    • Acts as an intermediate in synthesizing more complex molecules with potential therapeutic effects.
Introduction to Ethyl 2-[3-(Cyanomethyl)-4-Oxo-3,4-Dihydrophthalazin-1-YL]Acetate

Structural Characterization and Nomenclature

The compound’s systematic name is Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate, reflecting its core phthalazine ring system and functional group arrangement. Its molecular formula is C₁₄H₁₃N₃O₃ (molecular weight: 271.27 g/mol), with the structure comprising a dihydrophthalazinone core N-substituted at position 3 with a cyanomethyl group (-CH₂CN), while position 1 bears an ethyl acetate side chain (-CH₂COOEt) [2] [5].

Key structural features include:

  • Bicyclic Core: A planar, aromatic benzene ring fused to a partially saturated pyridazine ring (1,2-diazine) at positions 4a and 8a.
  • Keto Functionality: A carbonyl group (C=O) at position 4, contributing to the compound’s polarity and enabling hydrogen bonding.
  • Cyanomethyl Group: An electron-withdrawing nitrile (-CN) attached via a methylene spacer, offering a site for nucleophilic addition or hydrolysis.
  • Ethyl Acetate Moiety: An ester-linked acetic acid derivative providing a handle for hydrolysis, transesterification, or amide coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueConditions/Notes
Molecular Weight271.27 g/mol-
Density1.27 g/cm³Predicted
Boiling Point463.3°CAt 760 mmHg (predicted)
Vapor Pressure9.16E-09 mmHgAt 25°C (predicted)
SMILESO=C(OCC)CC1=NN=C2C=CC=CC2C1=O)CC#N-
InChIKeyNot reported-

The compound’s structural identity is further defined by alternative names, including [3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester and 2-[3-(Cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester, with the EINECS registry number 429-680-0 [5].

Historical Context in Heterocyclic Chemistry

Phthalazine derivatives emerged as synthetic targets in the mid-20th century, initially explored for dyes and analytical reagents. The unsubstituted Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 25947-13-1) served as a foundational precursor, first synthesized in the 1960s-1970s [4]. The strategic introduction of the cyanomethyl group at N3 marked a significant evolution in the 1980s-1990s, driven by the need for:

  • Enhanced nucleophilic reactivity at the alkyl-substituted nitrogen
  • Increased structural diversity through transformations of the nitrile group (-CN → -COOH, -CONH₂, -CH₂NH₂)
  • Improved metabolic stability compared to alkyl chains with labile hydrogens

This compound represents a second-generation phthalazinone scaffold, overcoming limitations of earlier analogs like 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (CAS 28081-52-9), which lacked versatile functionalization sites [6]. Its development paralleled advances in N-alkylation techniques for phthalazinones and optimized ester protection strategies for carboxylic acid functionalities. The cyanomethyl group’s introduction exploited emerging methodologies for cyanoalkylation using reagents like chloroacetonitrile under phase-transfer conditions, enabling efficient N3 functionalization.

Role as a Building Block in Medicinal Chemistry

This compound serves as a multifunctional synthetic intermediate in designing phthalazine-based therapeutics, with its three reactive centers enabling divergent molecular elaboration:

  • Ester Group (-COOEt): Hydrolysis provides the carboxylic acid for amide coupling or peptide synthesis, while reduction yields alcohols. This moiety is crucial for attaching solubilizing groups or linking pharmacophores.

  • Cyanomethyl Group (-CH₂CN):

  • Hydrolysis yields acetic acid derivatives (e.g., -CH₂COOH)
  • Reduction generates aminoethyl moieties (-CH₂CH₂NH₂) for hydrogen bonding
  • Heterocycle formation (e.g., tetrazoles) via [2+3] cycloadditions
  • Dihydrophthalazinone Core: Electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) can modify the aromatic ring.

Table 2: Key Analogs and Their Medicinal Chemistry Applications

Structural AnalogKey Modification SiteTherapeutic Relevance
Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetateMethyl instead of cyanomethylPARP inhibitor precursor
methyl 2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetateIsopropyl substitutionEnhanced lipophilicity
2-(3-butyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acidButyl chain & carboxylic acidChelating agent development
Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetateThioamide side chainMetal-chelating pharmacophores

Notably, this scaffold features in the synthesis of PARP (Poly(ADP-ribose) polymerase) inhibitors like Venadaparib, where the phthalazinone core mimics nicotinamide binding. The cyanomethyl group enables introduction of side chains that optimize target binding and pharmacokinetic properties [6]. Its structural versatility also supports development of:

  • Kinase Inhibitors: Exploiting H-bonding from carbonyl groups
  • Anticancer Agents: Through DNA-intercalation or topoisomerase inhibition
  • Anti-inflammatory Compounds: Modulating cytokine signaling pathways

The molecule’s balanced lipophilicity (LogP ~1.5, predicted) facilitates cell membrane penetration, while its molecular weight (<400 Da) adheres to "rule of five" guidelines for drug-likeness. Current research leverages its hybrid nature – merging the recognition properties of the dihydrophthalazinone with the transformability of the cyanomethyl and ester functions – to generate targeted libraries for high-throughput screening against emerging therapeutic targets [2] [6].

Properties

CAS Number

122665-86-5

Product Name

Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate

IUPAC Name

ethyl 2-[3-(cyanomethyl)-4-oxophthalazin-1-yl]acetate

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)9-12-10-5-3-4-6-11(10)14(19)17(16-12)8-7-15/h3-6H,2,8-9H2,1H3

InChI Key

VSAMVTQRKTVMHH-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.